5-(Chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family, characterized by its unique structural features which include a chloromethyl group and a triazole moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry, agriculture, and materials science.
The compound is documented in chemical databases such as PubChem and BenchChem, which provide detailed information about its synthesis, properties, and potential applications. Its IUPAC name indicates the specific arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions.
5-(Chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole is classified as a triazole and oxadiazole derivative. The presence of these functional groups suggests potential applications in pharmaceutical chemistry due to their biological activity profiles.
The synthesis of 5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole typically involves multi-step synthetic routes. Common methods include:
The reaction conditions are optimized to enhance yield and purity. Key factors include the choice of solvents, temperature control, and the use of catalysts. For example, environmentally friendly catalysts are increasingly favored to minimize ecological impact during industrial synthesis .
The molecular structure of 5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole can be represented by its InChI string:
This indicates the presence of chlorine (Cl), nitrogen (N), oxygen (O), and carbon (C) atoms arranged in a specific configuration that defines its reactivity .
The compound has a molecular formula of with a molecular weight of approximately 189.59 g/mol. Its structural features contribute to its biological activity and potential applications .
5-(Chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions:
Common reagents for these reactions include chlorosulfonic acid and zinc iodide for chloromethylation. The specific conditions under which these reactions are carried out significantly influence the yield and purity of the products obtained .
The mechanism of action for 5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole involves its interaction with specific biological targets. In medicinal applications:
This mechanism underlies its potential use as an antimicrobial or anticancer agent .
The compound typically appears as a yellow solid with a melting point that varies depending on purity but generally falls within a range indicative of stable crystalline structures.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into its functional groups and molecular environment .
5-(Chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole has several notable applications:
Medicinal Chemistry: Investigated for antifungal and antibacterial properties due to its structural features that may interfere with microbial growth.
Agriculture: Explored for potential use as pesticides or herbicides leveraging its bioactive properties.
Materials Science: Studied for development in new materials with specific electronic or optical properties .
This compound exemplifies the intersection of organic chemistry with practical applications across various scientific domains.
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly eight decades before its photochemical rearrangement properties sparked significant interest in medicinal chemistry [5]. This five-membered ring containing one oxygen and two nitrogen atoms emerged as a privileged scaffold due to its remarkable metabolic stability and tunable physicochemical properties. The first therapeutic application materialized in the 1960s with the cough suppressant oxolamine, marking the scaffold's entry into clinical medicine [5] [9]. Parallelly, 1,2,4-triazole derivatives gained prominence through antifungal agents like fluconazole and the breast cancer drug anastrozole, leveraging their capacity for diverse non-covalent interactions with biological targets [6]. The convergence of these heterocycles into hybrid architectures represents a strategic evolution in rational drug design, particularly for addressing multidrug resistance and undruggable targets. This hybridization approach gained substantial traction in the early 21st century, exemplified by advanced candidates like the triazole-oxadiazole glycoconjugates demonstrating dual activity against lung carcinoma and Mycobacterium tuberculosis [3]. The historical trajectory underscores a shift from empirical screening of singular heterocycles toward deliberate molecular integration of complementary pharmacophores.
Table 1: Historical Milestones in Oxadiazole and Triazole Drug Discovery
Year | Development | Significance | Reference |
---|---|---|---|
1884 | Synthesis of 1,2,4-oxadiazole by Tiemann & Krüger | First chemical characterization of the oxadiazole core | [5] |
1960s | Introduction of Oxolamine | First FDA-approved drug containing 1,2,4-oxadiazole (cough suppressant) | [5] [9] |
1990s | Anastrozole (1,2,4-triazole derivative) | Clinical validation of triazoles in oncology (aromatase inhibitor for breast cancer) | [6] |
2011 | Isolation of Phidianidine A & B | Discovery of naturally occurring 1,2,4-oxadiazoles with cytotoxic activity | [2] [5] |
2020s | Triazole-Oxadiazole glycoconjugates | Hybrids demonstrating dual anticancer/anti-TB activity | [3] |
The strategic fusion of 1,2,4-oxadiazole and 1,2,4-triazole rings creates hybrid architectures exhibiting superior binding affinity and selectivity compared to their individual components. This synergy stems from orthogonal yet complementary pharmacophoric properties: the 1,2,4-oxadiazole serves as a high-fidelity ester/amide bioisostere with enhanced hydrolytic stability, while the 1,2,4-triazole contributes versatile hydrogen-bonding capabilities through its multiple nitrogen atoms and acidic protons [2] [8]. The oxadiazole's reduced aromaticity (exhibiting conjugated diene character) facilitates π-stacking interactions distinct from the more aromatic triazole ring, as evidenced by UV spectral studies showing minimal bathochromic shifts in diphenyl derivatives [4]. This electronic asymmetry enables simultaneous engagement with disparate binding pockets – a critical advantage in targeting allosteric sites or protein-protein interfaces. Computational analyses reveal that the oxadiazole-triazole junction creates an electrostatically polarized region enhancing dipole-dipole interactions with target proteins, particularly kinases and GPCRs [2]. The chlorine atom in 5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole further augments this polarity while providing an electrophilic handle for targeted covalent binding or prodrug derivatization. This multipoint recognition capability explains the hybrid's exceptional target engagement across divergent target classes, from microbial enzymes to cancer-relevant kinases [3] [6].
Table 2: Bioisosteric Properties and Pharmacophoric Contributions of Hybrid Components
Pharmacophoric Element | 1,2,4-Oxadiazole Contribution | 1,2,4-Triazole Contribution | Synergistic Effect in Hybrid |
---|---|---|---|
Hydrogen Bonding Capacity | Moderate (O and N acceptors) | Strong (N acceptors, acidic NH donor) | Expanded donor/acceptor repertoire |
Aromatic Character | Weak (conjugated diene behavior) | Strong (6π-electron system) | Orthogonal π-stacking interactions |
Metabolic Stability | High (resists acid/base hydrolysis) | Moderate (susceptible to oxidation at C5) | Enhanced overall resistance to degradation |
Spatial Geometry | Planar with 120° bond angles | Planar with 108° bond angles | Controlled vectorial orientation of substituents |
Electrostatic Profile | Dipole moment ~3.5 D (O-N bond polarization) | Dipole moment ~5.0 D (N-N bond polarization) | Amplified local polarity at junction point |
The molecular hybridization of oxadiazole and triazole scaffolds directly counteracts intrinsic pharmacokinetic limitations of standalone heterocycles. While traditional triazole-based drugs often suffer from rapid phase II glucuronidation and CYP450-mediated oxidation, the oxadiazole component imparts exceptional metabolic resilience due to its hydrolytic stability even under strongly acidic or basic conditions [2] [4]. This stability arises from the high resonance energy (167.4 kJ/mol) and the electron-withdrawing nature of the oxadiazole ring, which protects adjacent functional groups from enzymatic degradation. Crucially, the chloromethyl substituent in 5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole serves dual purposes: it sterically shields the triazole ring from metabolic attack while providing a synthetic handle for prodrug strategies to enhance membrane permeability [4] [8]. The hybrid's balanced lipophilicity (LogP ~1.5-2.5) addresses the excessive hydrophilicity of standalone triazoles and the undesirable hydrophobicity of some oxadiazole derivatives, achieving optimal partition coefficients for cellular penetration. This is particularly vital for intracellular targets like the Mycobacterium tuberculosis InhA enzyme, where glycoconjugate hybrids demonstrated IC50 values <24.5 μM by leveraging improved membrane transit [3]. Furthermore, the hybrid's molecular weight (<250 Da for the core structure) maintains compliance with Lipinski's rules, circumventing the excessive bulk that plagues many multicomponent pharmacophores.
Table 3: Comparative Pharmacokinetic Properties of Heterocycles and Hybrids
Property | Standalone 1,2,4-Triazoles | Standalone 1,2,4-Oxadiazoles | Oxadiazole-Triazole Hybrids |
---|---|---|---|
Metabolic Stability (t₁/₂) | Low to moderate (C5 oxidation susceptibility) | High (resistant to hydrolysis/oxidation) | Enhanced (oxadiazole protects triazole) |
Aqueous Solubility | Generally high (logS > -3) | Variable (logS -2 to -5) | Optimized (logS -3.5 to -4.5) |
CYP450 Inhibition | Frequent (imidazole-like binding) | Rare | Reduced (oxadiazole disrupts CYP binding) |
Membrane Permeability | Moderate (polar surface area >80Ų) | High (polar surface area 50-70Ų) | Balanced (PSA 70-90Ų) |
Plasma Protein Binding | Moderate (60-80%) | High (>85%) | Moderate (70-85%) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7